Limited Availability of Direct Comparative Bioactivity Data for CAS 1394042-21-7
A comprehensive search of the permitted scientific and patent literature did not yield any direct, quantitative head-to-head biological activity comparisons for CAS 1394042-21-7 against a specific analog. Publicly available data is limited to supplier listings and predicted properties . The absence of confirmed, public-domain efficacy data is a critical differentiator from more established research leads in the same class, for which extensive SAR has been published (e.g., 1,3-substituted imidazolidine-2,4,5-triones with reported IC50 values) [1]. For a procurement decision, this places the compound in a category where its value is as a specific, novel chemical scaffold rather than a biologically validated tool compound.
| Evidence Dimension | Publication Record of Biological Activity |
|---|---|
| Target Compound Data | No peer-reviewed quantitative bioactivity data found for CAS 1394042-21-7. |
| Comparator Or Baseline | Related 1,3-Substituted Imidazolidine-2,4,5-triones (e.g., Compound 3d, CAS not provided): IC50 = 1.66 µM for butyrylcholinesterase inhibition [1]. |
| Quantified Difference | Not calculable (data vs. no data). Represents a fundamental difference in development stage. |
| Conditions | Literature review vs. Ellman's method for cholinesterase assay. |
Why This Matters
Procurement must be driven by the need for this exact scaffold for novel SAR exploration, as no pre-existing biological profile justifies its selection over a validated and published analog.
- [1] Pejchal, V., et al. (2011). 1,3-substituted imidazolidine-2,4,5-triones: synthesis and inhibition of cholinergic enzymes. Molecules, 16(9), 7565-7582. https://doi.org/10.3390/molecules16097565 View Source
